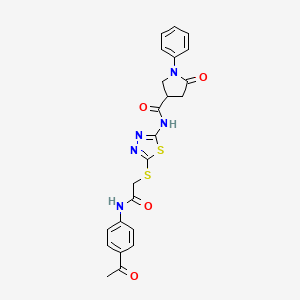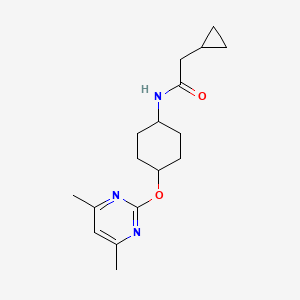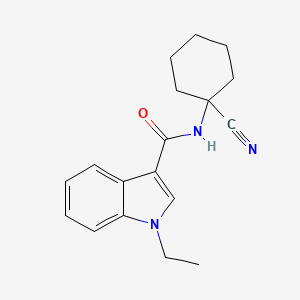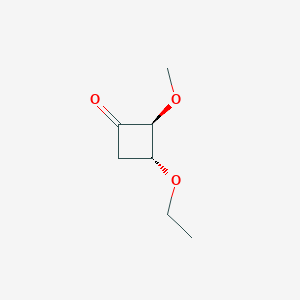
1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of triazole derivatives typically involves the condensation of various precursors like azides and alkynes, or through cyclization reactions involving organic halides, azides, and amines. For example, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate was synthesized via a two-step scheme, indicating a method that could potentially apply to our compound of interest by modifying the functional groups accordingly (Pokhodylo, et al., 2022).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of similar compounds has been determined to feature π-interactions and hydrogen bonding, suggesting that our compound may also exhibit complex intermolecular interactions contributing to its stability (Anuradha, et al., 2014).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of active sites in their structures. The reactivity can be influenced by substituents on the triazole ring and adjacent groups, which may affect the compound's utility in synthetic applications.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are significantly affected by their molecular structure. The presence of functional groups like carboxamide can impact these properties by altering intermolecular forces and crystal packing. For similar compounds, detailed analysis including Hirshfeld surface analysis and DFT calculations have been used to study these aspects (Pokhodylo, et al., 2022).
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
Compounds with structural motifs similar to 1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. For instance, novel series of pyrazolopyrimidine derivatives have been developed as anticancer and anti-5-lipoxygenase agents, showcasing the role of triazole and related heterocycles in the design of therapeutic agents with potential applications in cancer and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial Activity
Triazole derivatives, similar in core structure to the specified compound, have been extensively researched for their antimicrobial properties. Research has demonstrated the synthesis and antimicrobial evaluation of triazole compounds, highlighting their significance in addressing drug-resistant microbial infections (Fandaklı et al., 2012).
Antituberculosis Agents
The design and synthesis of thiazole-aminopiperidine hybrid analogues, including triazole carboxamides, have contributed to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These studies signify the potential of triazole derivatives in developing new antituberculosis agents (Jeankumar et al., 2013).
Inhibition of Enzymatic Activities
The manipulation of the triazole moiety, along with other heterocycles, has led to the creation of compounds that inhibit specific enzymatic activities crucial for the survival of pathogenic microorganisms. This approach is pivotal in the development of targeted therapies for various diseases, showcasing the versatility of triazole derivatives in drug discovery (Amaroju et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-14-6-8-16(9-7-14)23-13(2)17(21-22-23)18(24)20-12-15-5-4-10-19-11-15/h4-11H,3,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDKHWSUGXLKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2483278.png)

methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)

![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)

![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)

![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2483296.png)
![3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride](/img/structure/B2483297.png)

